2-Chloro-5-methoxypyridin-3-amine
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Overview
Description
2-Chloro-5-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and an amino group at the third position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-amine. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-methoxypyridin-3-amine is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method provides a versatile and efficient route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxypyridin-3-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often utilized.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Products include amines derived from the reduction of nitro groups.
Scientific Research Applications
2-Chloro-5-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxypyridin-3-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridin-3-amine: Similar structure with a methyl group instead of a methoxy group.
2-Chloro-5-ethoxypyridin-3-amine: Similar structure with an ethoxy group instead of a methoxy group.
2-Chloro-5-hydroxypyridin-3-amine: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Chloro-5-methoxypyridin-3-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic pathways. The methoxy group also enhances the compound’s solubility in organic solvents, which can be advantageous in certain applications .
Properties
IUPAC Name |
2-chloro-5-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYALRSRXUGTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603442 |
Source
|
Record name | 2-Chloro-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720666-45-5 |
Source
|
Record name | 2-Chloro-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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